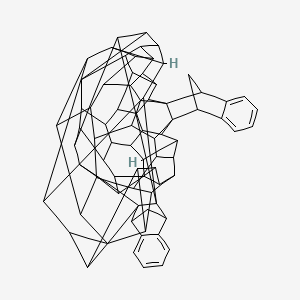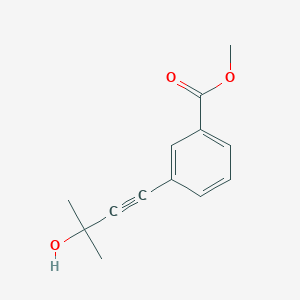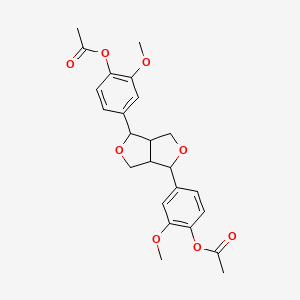![molecular formula C15H18N4OS B12323048 1-(1,2,3-Benzothiadiazol-6-Yl)-3-[2-(Cyclohex-1-En-1-Yl)ethyl]urea](/img/structure/B12323048.png)
1-(1,2,3-Benzothiadiazol-6-Yl)-3-[2-(Cyclohex-1-En-1-Yl)ethyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PRMT3 inhibitor 1 is a compound designed to inhibit the activity of protein arginine methyltransferase 3 (PRMT3). PRMT3 is a type I protein arginine methyltransferase that catalyzes the asymmetric dimethylation of arginine residues in various proteins. This enzyme plays a crucial role in ribosome biosynthesis and has been implicated in several diseases, including cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of PRMT3 inhibitor 1 involves multiple steps, including the preparation of key intermediates and their subsequent coupling.
Industrial Production Methods: Industrial production of PRMT3 inhibitor 1 involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions to ensure high yield and purity. Key considerations include the choice of solvents, temperature control, and purification methods such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: PRMT3 inhibitor 1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and nucleophiles such as amines and thiols.
Major Products: The major products formed from these reactions depend on the specific functional groups present in PRMT3 inhibitor 1 and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
PRMT3 inhibitor 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the role of PRMT3 in various biochemical pathways.
Biology: Helps in understanding the biological functions of PRMT3 and its substrates.
Medicine: Investigated for its potential therapeutic applications in diseases such as cancer and chronic kidney disease.
Industry: Used in the development of new drugs targeting PRMT3 .
Wirkmechanismus
PRMT3 inhibitor 1 exerts its effects by binding to the active site of PRMT3, thereby preventing the enzyme from catalyzing the methylation of arginine residues. This inhibition disrupts the normal function of PRMT3, leading to changes in cellular processes such as ribosome biosynthesis and protein synthesis. The molecular targets and pathways involved include the interaction with the zinc finger domain of PRMT3 and the subsequent inhibition of its methyltransferase activity .
Vergleich Mit ähnlichen Verbindungen
PRMT3 inhibitor 1 is unique in its high selectivity and potency compared to other PRMT inhibitors. Similar compounds include:
SGC707: A potent allosteric inhibitor of PRMT3 with high selectivity.
MS023: An inhibitor that binds in the substrate-binding site of PRMT3.
DCLX069 and DCLX078: Compounds that exhibit micromolar inhibition of PRMT1 with some selectivity over PRMT4 and PRMT6
PRMT3 inhibitor 1 stands out due to its specific interaction with the zinc finger domain of PRMT3, making it a valuable tool for studying the biological functions and disease associations of PRMT3 .
Eigenschaften
Molekularformel |
C15H18N4OS |
|---|---|
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
1-(1,2,3-benzothiadiazol-6-yl)-3-[2-(cyclohexen-1-yl)ethyl]urea |
InChI |
InChI=1S/C15H18N4OS/c20-15(16-9-8-11-4-2-1-3-5-11)17-12-6-7-13-14(10-12)21-19-18-13/h4,6-7,10H,1-3,5,8-9H2,(H2,16,17,20) |
InChI-Schlüssel |
GGXCUZHEJUJACD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=CC1)CCNC(=O)NC2=CC3=C(C=C2)N=NS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzamide, N-[4-methyl-3-[[4-(6-methyl-3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-4-[(4-methyl-1-piperazinyl)methyl]-](/img/structure/B12322972.png)
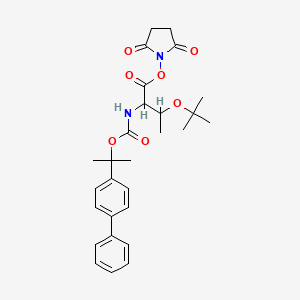
![2-[5,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxyoxane-3,4,5-triol;chloride](/img/structure/B12322986.png)
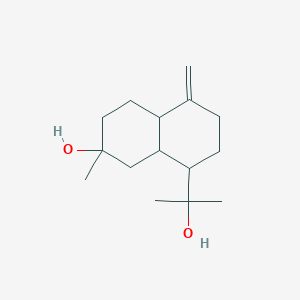
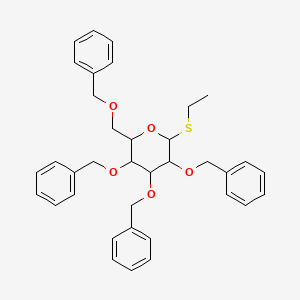
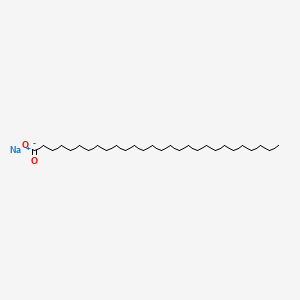
![butyl [10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate](/img/structure/B12323005.png)
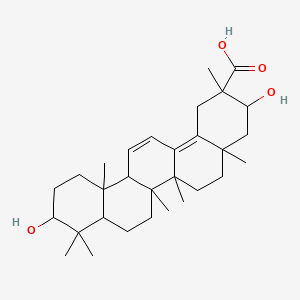
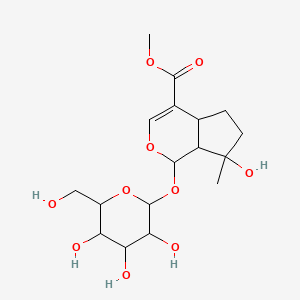
![[3,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl] hydrogen sulfate](/img/structure/B12323032.png)
